4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO. It is known for its unique structure, which includes a piperidine ring substituted with a 3,4-difluorophenyl group and a hydroxyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,4-difluorophenyl)piperidin-4-one.
Reduction: Formation of 4-(3,4-difluorophenyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the 3,4-difluorophenyl group enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-difluorophenyl)piperidin-4-one
- 4-(3,4-difluorophenyl)piperidine
- 4-(2,4-difluorophenyl)piperidin-4-ol hydrochloride
Uniqueness
4-(3,4-difluorophenyl)piperidin-4-ol hydrochloride is unique due to the presence of both the 3,4-difluorophenyl group and the hydroxyl group on the piperidine ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Properties
CAS No. |
2287272-52-8 |
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Molecular Formula |
C11H14ClF2NO |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.